1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole
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Overview
Description
1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core, an oxirane ring, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with epoxides and dioxolane derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce various functional groups into the benzimidazole or dioxolane rings.
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Similar in having an oxirane ring but differs in the overall structure and functional groups.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Shares the oxirane ring but has different substituents and structural features.
Uniqueness
1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole is unique due to its combination of the benzimidazole core, oxirane ring, and dioxolane ring, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
76099-45-1 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(oxiran-2-ylmethyl)-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C19H18N2O3/c1-2-6-14(7-3-1)19(23-10-11-24-19)18-20-16-8-4-5-9-17(16)21(18)12-15-13-22-15/h1-9,15H,10-13H2 |
InChI Key |
HESJQDPLCMGQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5CO5 |
Origin of Product |
United States |
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